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4-bromo-1-methyl-1H-pyrazole-5-

carbaldehyde

Cat. No.: B112656 Get Quote

An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde: Synthesis,

Reactivity, and Applications in Modern Drug Discovery

Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a

"privileged scaffold" for its prevalence in a wide spectrum of therapeutic agents.[1][2][3][4][5] Its

unique electronic properties and versatile substitution patterns have enabled the development

of numerous blockbuster drugs. Within the vast library of pyrazole-based synthons, 4-bromo-1-
methyl-1H-pyrazole-5-carbaldehyde emerges as a particularly valuable building block. This

molecule, strategically equipped with three distinct points of reactivity—the N-methylated

pyrazole core, a reactive bromine atom, and a versatile aldehyde—provides an efficient

gateway to complex molecular architectures.

This guide, intended for researchers and drug development professionals, offers a deep dive

into the core attributes of this compound. We will explore its synthesis through the lens of the

Vilsmeier-Haack reaction, dissect the orthogonal reactivity of its functional groups, and present

its application in the synthesis of high-value compounds for the pharmaceutical and

agrochemical industries.[6]
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Understanding the fundamental properties of a chemical intermediate is paramount for its

effective use in synthesis. The table below summarizes the key identifiers and physical

characteristics of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.

Property Value Reference

Chemical Name
4-bromo-1-methyl-1H-

pyrazole-5-carbaldehyde
[6][7]

CAS Number 473528-88-0 / 287917-96-8 [6][7][8]

Molecular Formula C₅H₅BrN₂O [6][7]

Molecular Weight 189.01 g/mol [6]

Appearance Solid

Storage Conditions

Room temperature, in a dry,

cool, well-ventilated place.

Store under an inert

atmosphere.

[6][9][10]

Stability

Stable under recommended

storage conditions; noted to be

air-sensitive.

[8]

Spectroscopic Characterization
While a complete, published spectrum is not readily available, a combination of empirical data

from similar structures and high-resolution mass spectrometry (HRMS) allows for a confident

prediction of its spectroscopic signature.

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple, showing a singlet for the

pyrazole proton (C3-H) around δ 7.5-7.8 ppm, a singlet for the aldehyde proton (CHO) at δ

9.8-10.1 ppm, and a singlet for the N-methyl protons (N-CH₃) around δ 3.9-4.1 ppm.

¹³C NMR (101 MHz, CDCl₃): Expected signals would include the aldehyde carbonyl carbon

(~185 ppm), pyrazole carbons (C5 at ~145 ppm, C3 at ~140 ppm, and the brominated C4 at

~110 ppm), and the N-methyl carbon (~35 ppm).
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IR (cm⁻¹): Key vibrational bands would appear for the aldehyde C=O stretch (1670-1690

cm⁻¹) and C-H stretch (~2850 and ~2750 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS): The isotopic pattern characteristic of bromine

(¹⁹Br/⁸¹Br in an approximate 1:1 ratio) would be definitive. The calculated m/z for [M+H]⁺ is

188.9658 for C₅H₆⁷⁹BrN₂O⁺ and 190.9638 for C₅H₆⁸¹BrN₂O⁺.[11]

Chapter 2: The Synthetic Pathway via Vilsmeier-
Haack Formylation
The most direct and widely employed method for installing a formyl group onto an electron-rich

heterocyclic system like pyrazole is the Vilsmeier-Haack reaction.[12][13][14][15][16][17][18]

Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution. The pyrazole ring is a π-

excessive system, making it nucleophilic and prone to attack by electrophiles.[14] The

substitution preferentially occurs at the C4 position, as attack at C3 or C5 would disrupt the

aromatic sextet and lead to a less stable, positively charged azomethine intermediate.[3][19]

The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a tertiary amide

(like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride,

POCl₃). This reagent is a moderately reactive electrophile, ideal for formylating activated rings

like pyrazole.
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Vilsmeier Reagent Formation
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Caption: Vilsmeier-Haack reaction pathway for pyrazole formylation.

Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis of 4-bromo-1-methyl-1H-
pyrazole-5-carbaldehyde from 4-bromo-1-methyl-1H-pyrazole.

Disclaimer: This protocol is for informational purposes only and should be performed by

qualified personnel in a suitable laboratory setting.

Reagent Preparation:

To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and

nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.).

Cool the flask to 0 °C in an ice bath.

Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the dropping funnel

over 30 minutes, maintaining the internal temperature below 10 °C.
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Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation

of the Vilsmeier reagent.

Reaction:

Dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous

DMF.

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80

°C.

Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by TLC or

LC-MS.

Work-up and Purification:

Once the reaction is complete, cool the mixture to room temperature and then pour it

slowly onto crushed ice with vigorous stirring.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate

(NaHCO₃) solution until the pH is ~7-8.

The crude product may precipitate as a solid. If so, collect it by vacuum filtration, washing

with cold water.

If the product remains in solution, extract the aqueous mixture with a suitable organic

solvent (e.g., ethyl acetate or dichloromethane, 3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography, typically using a

hexane/ethyl acetate gradient, to yield the title compound as a solid.

Chapter 3: Chemical Reactivity and Synthetic Utility
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The synthetic power of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde lies in the orthogonal

reactivity of its aldehyde and bromide functionalities. This allows for sequential, selective

modifications, making it a cornerstone for building molecular diversity.

The Aldehyde: A Versatile Functional Handle
The aldehyde group is a gateway to a vast number of chemical transformations, enabling chain

extension, functional group interconversion, and the formation of new heterocyclic rings.[6]

Key Aldehyde Transformations

4-bromo-1-methyl-1H-
pyrazole-5-carbaldehyde

Carboxylic Acid

Oxidation
(e.g., NaClO₂)

Primary Alcohol

Reduction
(e.g., NaBH₄)

Amine

Reductive Amination
(R₂NH, NaBH(OAc)₃)

Alkene

Wittig Reaction
(Ph₃P=CHR)

Hydrazone / Imine

Condensation
(R-NH₂, H⁺ cat.)

Click to download full resolution via product page

Caption: Derivatization pathways for the aldehyde functional group.

The Bromine: An Anchor for Cross-Coupling
The C4-bromo substituent is perfectly positioned for modern transition-metal-catalyzed cross-

coupling reactions. This enables the strategic installation of carbon-carbon and carbon-

heteroatom bonds, a critical step in library synthesis and lead optimization for structure-activity

relationship (SAR) studies.[6][20]
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Palladium-Catalyzed Cross-Coupling Reactions

4-bromo-1-methyl-1H-
pyrazole-5-carbaldehyde

Aryl / Heteroaryl

Suzuki
(Ar-B(OH)₂, Pd cat.)

Alkene

Heck
(Alkene, Pd cat.)

Alkyne

Sonogashira
(Alkyne, Pd/Cu cat.)

Amine / Ether

Buchwald-Hartwig
(R₂NH or ROH, Pd cat.)
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Caption: Cross-coupling possibilities at the C4-bromo position.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol provides a general procedure for a Suzuki-Miyaura reaction to introduce an aryl

group at the C4 position.

Setup:

In a reaction vessel suitable for microwave synthesis or conventional heating under inert

gas, combine 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv.), the desired

arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.)

or Pd(dppf)Cl₂ (0.05 equiv.).

Reagent Addition:

Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0

equiv.) or potassium carbonate (K₂CO₃, 3.0 equiv.).

Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.

Reaction:
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Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Heat the reaction mixture to 80-120 °C (or use microwave irradiation, e.g., 120 °C for 30

minutes) until the starting material is consumed (monitor by TLC or LC-MS).

Work-up and Purification:

Cool the reaction to room temperature and dilute with water and ethyl acetate.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate.

Purify the residue by silica gel chromatography to obtain the 4-aryl-1-methyl-1H-pyrazole-

5-carbaldehyde product.

Chapter 4: Applications in Medicinal Chemistry and
Agrochemicals
The true value of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is demonstrated by its

application in synthesizing molecules with significant biological activity.

Kinase Inhibitors: The pyrazole scaffold is a well-established core for kinase inhibitors used

in oncology.[2][6] This building block allows for the systematic exploration of substituents at

the C4 and C5 positions. The C4 position can be functionalized via cross-coupling to interact

with the hinge-binding region of a kinase, while the C5-aldehyde can be elaborated into

structures that occupy the solvent-exposed region, enabling optimization of potency and

selectivity.

Fused Heterocyclic Systems: The compound is an ideal precursor for constructing fused ring

systems. For instance, a one-pot reaction involving condensation with a substituted

hydrazine, followed by an intramolecular copper-catalyzed Ullmann-type C-N coupling, yields

pyrazolo[3,4-c]pyrazoles.[11] These fused bicyclic systems represent novel chemical space

for drug discovery programs.
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Agrochemicals: The same principles of SAR that apply to pharmaceuticals are relevant in

agrochemical research. This intermediate is used to develop new herbicides, fungicides, and

pesticides by creating libraries of novel pyrazole derivatives for high-throughput screening.[6]

Chapter 5: Comprehensive Safety and Handling
Proper handling of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is essential for laboratory

safety.

Hazard Information GHS Pictograms

Hazard Statements:H302: Harmful if swallowed.

[7][8]H315: Causes skin irritation.[7][8][21]H319:

Causes serious eye irritation.[7][8][21]H335:

May cause respiratory irritation.[21][22]

alt text

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified

chemical fume hood.[9][22] Ensure eyewash stations and safety showers are readily

accessible.

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166

(EU) or NIOSH (US) standards.[9]

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g.,

nitrile). Gloves must be inspected before use.[9]

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face

respirator with an appropriate particle filter.[9]

Hygiene: Avoid breathing dust, vapor, mist, or gas.[10] Do not eat, drink, or smoke when

handling. Wash hands thoroughly after use.

First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

immediate medical attention.[9][10]
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In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes

while removing contaminated clothing.[10]

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing and seek medical advice.[22]

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or

doctor immediately.[9]

Conclusion
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde stands out as a high-value, multifunctional

intermediate in synthetic chemistry. Its straightforward synthesis and the orthogonal reactivity of

its functional groups provide a robust platform for the rapid generation of molecular complexity.

For scientists in drug discovery and agrochemical development, this compound is not merely a

reagent but a strategic tool for efficiently navigating chemical space to identify novel, potent,

and selective bioactive molecules. Its continued application will undoubtedly fuel innovation

across the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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